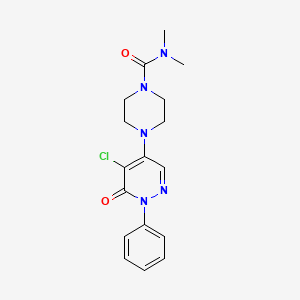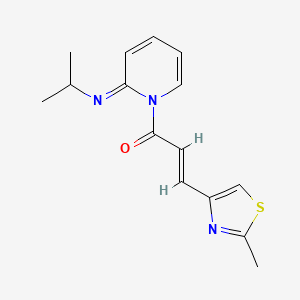
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic drug. It is known for its potent analgesic effects and has been widely used in pain management. The chemical structure of ODT is similar to that of tramadol, which is a widely used pain reliever. However, ODT has a higher potency than tramadol and is classified as a Schedule II controlled substance in the United States.
Mecanismo De Acción
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide works by binding to the mu-opioid receptors in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces a sense of euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of serotonin and norepinephrine, which are neurotransmitters involved in pain modulation. This compound has also been shown to decrease the release of glutamate, which is involved in the transmission of pain signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide has a number of advantages for use in lab experiments. It has a high potency and is effective in small doses. It also has a lower potential for abuse and dependence compared to other opioids. However, this compound can be difficult to obtain and may be expensive.
Direcciones Futuras
There are a number of future directions for research on N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide. One area of interest is the potential use of this compound in the treatment of opioid addiction. Another area of interest is the development of new formulations of this compound that are more effective and have fewer side effects. Additionally, research is needed to better understand the long-term effects of this compound use and its potential for abuse and dependence.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide involves the reaction of 2-methoxyphenyl magnesium bromide with 2-methyl-1-piperidinylmagnesium bromide, followed by the reaction with methyl chloroformate. The resulting product is then hydrolyzed with hydrochloric acid to give this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide has been extensively studied for its analgesic effects. It has been shown to be effective in the treatment of both acute and chronic pain. This compound has also been studied for its potential use in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-5-6-10-16(11)14(17)15-12-8-3-4-9-13(12)18-2/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGCOOUWQSISAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)

![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)


![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)

![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)